molecular formula C23H19N3O2S B2606731 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946341-19-1

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2606731
CAS No.: 946341-19-1
M. Wt: 401.48
InChI Key: ASZCALOQYOJTDX-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C23H19N3O2S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthetic methodologies for compounds with structural similarities to the specified chemical have been extensively explored. For example, the water-mediated synthesis of complex carboxamides demonstrates innovative approaches to compound synthesis, involving three-component reactions and detailed characterization techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide a foundation for the synthesis of "N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide" and related compounds, showcasing the utility of water as a solvent in facilitating environmentally friendly and efficient reactions (Jayarajan et al., 2019).

Computational Chemistry and NLO Properties

Computational chemistry methods have been applied to investigate the non-linear optical (NLO) properties and molecular docking analyses of compounds. These studies involve examining the interaction of compounds with biological targets, such as the colchicine binding site of tubulin, which may contribute to potential anticancer activity. This highlights the relevance of computational tools in predicting the biological activities and material properties of novel compounds, including "this compound" (Jayarajan et al., 2019).

Potential Biological Activities

Research has explored the antimicrobial and anticancer activities of compounds with structural features similar to the specified chemical. For instance, the synthesis and evaluation of quinazolinone and thiazolidinone derivatives as antimicrobial agents indicate the potential of such compounds to inhibit the growth of various pathogens. These studies underscore the importance of structural modifications in enhancing the biological activities of compounds, suggesting avenues for the development of "this compound" as a potential antimicrobial or anticancer agent (Desai et al., 2011).

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-22-13-12-20(21-7-4-16-29-21)25-26(22)15-14-24-23(28)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-13,16H,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZCALOQYOJTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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